

Unveiling Fructose-Proline: A Technical Guide to its Discovery and Initial Isolation

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Compound of Interest

Compound Name: *Fructose-proline*

Cat. No.: *B142040*

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Abstract

Fructose-proline, scientifically known as N-(1-deoxy-D-fructos-1-yl)-L-proline, is a naturally occurring compound formed through the Maillard reaction between fructose and the amino acid proline. This technical guide provides an in-depth exploration of the initial discovery and isolation of **Fructose-proline**, presenting a historical context alongside the foundational experimental methodologies. Quantitative data from early studies are summarized, and the logical workflow of its discovery is visually represented. This document serves as a comprehensive resource for researchers in food chemistry, biochemistry, and drug development interested in the origins and fundamental properties of this significant Amadori rearrangement product.

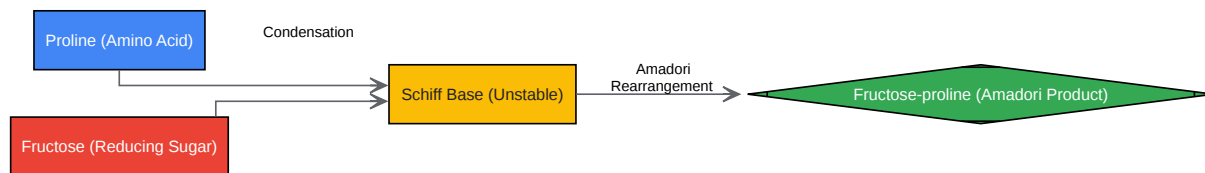
Introduction

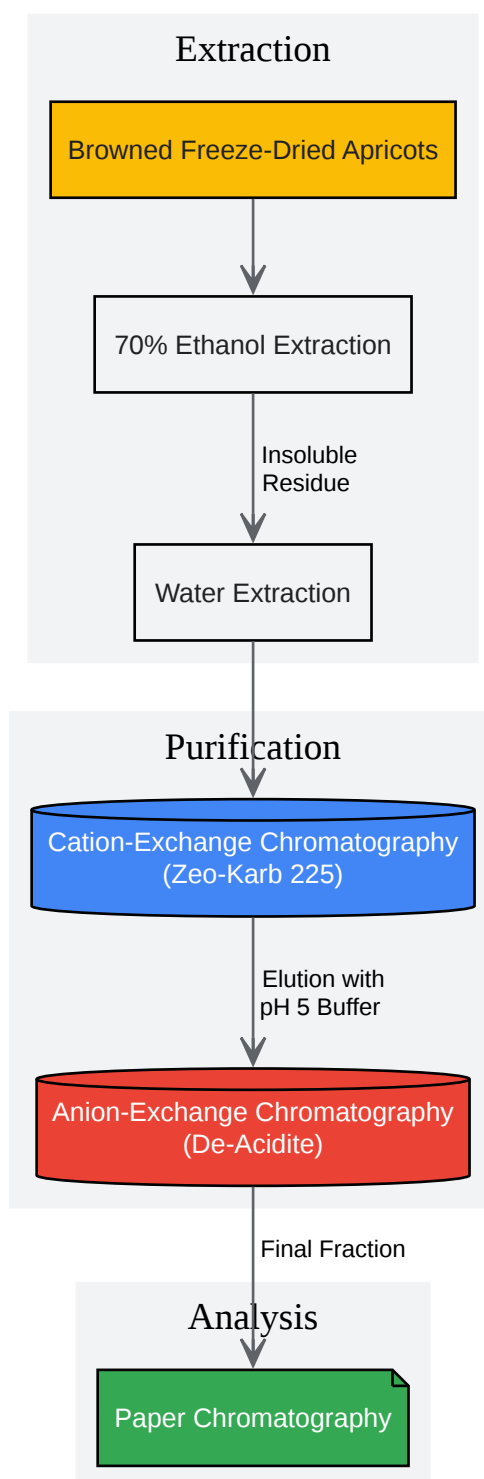
The journey to understanding **Fructose-proline** begins with the broader investigation into non-enzymatic browning reactions in food. In 1912, Louis-Camille Maillard first described the reaction between amino acids and reducing sugars, a process now known as the Maillard reaction. A pivotal advancement in understanding this reaction came in 1925 when Mario Amadori discovered the acid- or base-catalyzed isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose.^[1] This reaction, termed the Amadori rearrangement, laid the theoretical groundwork for the existence of a class of compounds known as Amadori rearrangement products (ARPs), of which **Fructose-proline** is a prime example. While the

theoretical basis was established early in the 20th century, the first concrete evidence of the existence of fructose-amino acids in a natural product emerged in the late 1950s.

The Maillard Reaction and Amadori Rearrangement

The formation of **Fructose-proline** is a classic example of the Maillard reaction, a complex cascade of chemical reactions that contribute to the color, flavor, and aroma of cooked foods. The initial step involves the condensation of the carbonyl group of a reducing sugar (in this case, fructose or glucose which can isomerize to fructose) with the amino group of proline. This is followed by the Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, N-(1-deoxy-D-fructos-1-yl)-L-proline.





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References

- 1. Key Aspects of Amadori Rearrangement Products as Future Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
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